molecular formula C18H16N2O6 B342143 2-oxo-2-phenylethyl 4-{4-nitroanilino}-4-oxobutanoate

2-oxo-2-phenylethyl 4-{4-nitroanilino}-4-oxobutanoate

Cat. No.: B342143
M. Wt: 356.3 g/mol
InChI Key: PXXHQIOEPWWUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-phenylethyl 4-{4-nitroanilino}-4-oxobutanoate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a phenyl group, a nitrophenyl group, and a butanoate ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 4-{4-nitroanilino}-4-oxobutanoate typically involves the reaction of 2-oxo-2-phenylethyl bromide with 4-nitroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 4-{4-nitroanilino}-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, alcohols, bases like potassium carbonate.

Major Products Formed

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

2-oxo-2-phenylethyl 4-{4-nitroanilino}-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 4-{4-nitroanilino}-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitrophenyl group can undergo reduction to form an amino group, which may interact with biological macromolecules, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H16N2O6

Molecular Weight

356.3 g/mol

IUPAC Name

phenacyl 4-(4-nitroanilino)-4-oxobutanoate

InChI

InChI=1S/C18H16N2O6/c21-16(13-4-2-1-3-5-13)12-26-18(23)11-10-17(22)19-14-6-8-15(9-7-14)20(24)25/h1-9H,10-12H2,(H,19,22)

InChI Key

PXXHQIOEPWWUNQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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